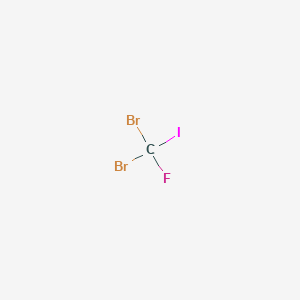
2-Hydroxy-3-methoxyphenyl 3-ethylpentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-3-methoxyphenyl 3-ethylpentanoate is a chemical compound that belongs to the class of phenolic esters This compound is characterized by the presence of a hydroxy group, a methoxy group, and an ester linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-methoxyphenyl 3-ethylpentanoate typically involves the esterification of 2-Hydroxy-3-methoxyphenol with 3-ethylpentanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-3-methoxyphenyl 3-ethylpentanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ester linkage can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenolic esters.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-3-methoxyphenyl 3-ethylpentanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating oxidative stress-related diseases.
Industry: Used in the formulation of cosmetics and personal care products due to its antioxidant properties.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-3-methoxyphenyl 3-ethylpentanoate involves its ability to interact with free radicals. The hydroxy and methoxy groups can donate electrons to neutralize free radicals, thereby reducing oxidative stress. This compound can also inhibit the activity of enzymes involved in the production of reactive oxygen species (ROS).
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Hydroxy-3-methoxyphenyl 3-methylpentanoate
- 2-Hydroxy-3-methoxyphenyl 3-propylpentanoate
- 2-Hydroxy-3-methoxyphenyl 3-butylpentanoate
Uniqueness
2-Hydroxy-3-methoxyphenyl 3-ethylpentanoate is unique due to its specific ester linkage and the presence of both hydroxy and methoxy groups. These functional groups contribute to its antioxidant properties and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
5463-21-8 |
|---|---|
Molekularformel |
C14H20O4 |
Molekulargewicht |
252.31 g/mol |
IUPAC-Name |
(2-hydroxy-3-methoxyphenyl) 3-ethylpentanoate |
InChI |
InChI=1S/C14H20O4/c1-4-10(5-2)9-13(15)18-12-8-6-7-11(17-3)14(12)16/h6-8,10,16H,4-5,9H2,1-3H3 |
InChI-Schlüssel |
AUXGMFRHQGGRPL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)CC(=O)OC1=CC=CC(=C1O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



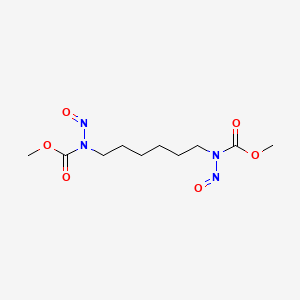
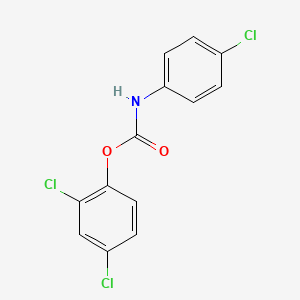
![2-[3-(4-Fluorophenyl)-3-oxo-1-phenylpropyl]-1H-indene-1,3(2H)-dione](/img/structure/B14741087.png)
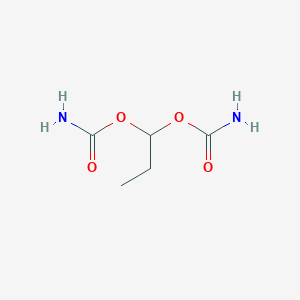
![1H,13H-Benzo[4,5]isoquinolino[2,1-a]pyrido[3,4,5-gh]perimidine-1,3,13(2H)-trione](/img/structure/B14741093.png)
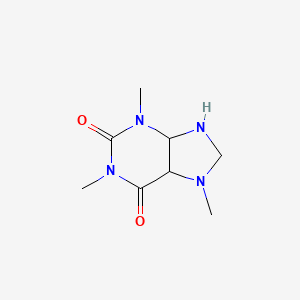


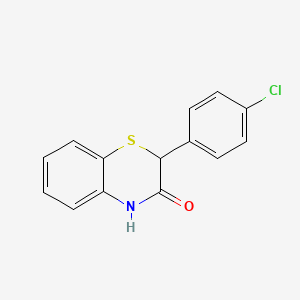
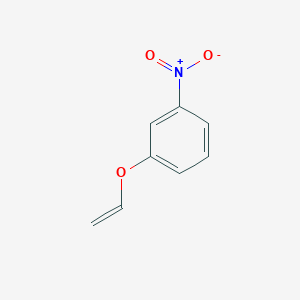
![N-butyl-2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B14741137.png)

